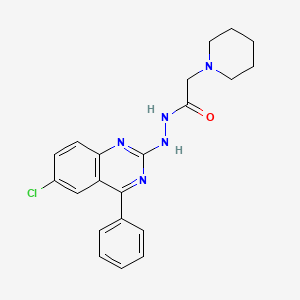

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide

Descripción

N'-(6-Chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is a synthetic hydrazide-hydrazone derivative featuring a quinazoline core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The acetohydrazide moiety is functionalized with a piperidine ring, a structural motif known to enhance pharmacokinetic properties and target engagement in anticancer agents.

Propiedades

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-piperidin-1-ylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O/c22-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)24-21(23-18)26-25-19(28)14-27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOCCHVMTFTPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

Acetohydrazide Formation: The final step involves the reaction of the quinazoline derivative with piperidine and acetohydrazide under appropriate conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Structural Analogues in the Hydrazone Class

N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide

- Key Features : Contains a pyrimidine-thioether scaffold and a methoxyphenyl group.

- Activity : Exhibits anticancer activity via Akt inhibition (IC₅₀ = 0.50 µg/mL) and apoptosis induction in H-ras-transformed fibroblasts .

- Comparison : Unlike the target compound, this analog lacks the quinazoline core but shares the hydrazone and piperidine-like substituents (in other analogs). The quinazoline moiety in the target may enhance DNA intercalation or kinase selectivity.

2-[(5-Chlorobenzothiazol-2-yl)thio]-N′-(4-(piperidin-1-yl)benzylidene)acetohydrazide (4a)

- Key Features : Benzothiazole-thioether linked to a piperidine-substituted benzylidene group.

- The piperidine group in both compounds likely improves solubility and membrane permeability.

N′-(2-Oxoindolin-3-ylidene)-2-(piperidin-1-yl)acetohydrazide (6a)

- Key Features : Isatin-derived hydrazone with a piperidine-acetohydrazide chain.

- Comparison : The isatin moiety in this compound contrasts with the quinazoline core in the target, which may confer distinct kinase-targeting profiles (e.g., EGFR vs. Akt).

Quinazoline-Based Derivatives

2,4-Diaminoquinazoline Derivatives (e.g., Compounds 6a,b, 7a–i)

- Key Features : Chlorine and cyclopropylpyrazole substitutions at positions 2 and 4 of the quinazoline core.

- Synthesis : Intermediate 5 (2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine) is functionalized with piperazine/piperidine derivatives .

- Comparison : The target compound shares the 6-chloro-4-phenylquinazoline scaffold but incorporates an acetohydrazide-piperidine group instead of a pyrazole-amine. This difference may alter kinase selectivity (e.g., PI3K/Akt vs. EGFR inhibition).

Mechanistic and Pharmacological Comparisons

Akt/PI3K Pathway Inhibition

- Hydrazones : Multiple hydrazones inhibit Akt (IC₅₀ = 0.50–10.7 µg/mL) or PI3K/Akt signaling, as seen in compounds like N101-43, which suppresses NSCLC cell proliferation .

- Quinazolines: Derivatives such as 2,4-diaminoquinazolines target EGFR and downstream kinases .

- Target Compound : Likely shares Akt/PI3K inhibitory activity due to structural similarity to hydrazones, but the quinazoline core may broaden its kinase targets.

COX-1 Inhibition

- Target Compound: No direct COX-1 data are available, but the piperidine and hydrazone motifs may confer dual antitumor/anti-inflammatory activity.

Structural-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.